An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Difluoropropane
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1,3-difluoropropane, a molecule of interest in the fields of medicinal chemistry and materials science due to the influence of its fluorine substituents on conformational preference and molecular properties. This document synthesizes findings from key experimental and theoretical studies, presenting quantitative data, experimental methodologies, and visual representations of its structural chemistry.
Core Molecular Structure and Conformational Analysis
1,3-Difluoropropane (C₃H₆F₂) is a halogenated alkane whose structural characteristics are dominated by the interplay of steric hindrance, electrostatic interactions, and hyperconjugation. The presence of two electronegative fluorine atoms at the 1 and 3 positions dictates a complex conformational landscape. Rotation around the C1-C2 and C2-C3 bonds gives rise to several staggered conformers, with the most stable being the gauche-gauche (GG) form.
The conformational preference is a result of a balance between the repulsive dipole-dipole interactions of the C-F bonds and stabilizing hyperconjugative interactions, such as the σC-H → σ*C-F interaction. The GG conformer allows for two such stabilizing hyperconjugative interactions involving different C-H bond donors, contributing to its lower energy state.[1]
The four primary conformers of 1,3-difluoropropane are:
-
GG (gauche-gauche): The most stable conformer, where both F-C-C-C dihedral angles are approximately ±60°.
-
AG (anti-gauche): A less stable conformer where one F-C-C-C dihedral angle is ~180° and the other is ~±60°.
-
AA (anti-anti): A higher energy conformer where both F-C-C-C dihedral angles are ~180°.
-
GG' (gauche-gauche'): A high-energy conformer where the F-C-C-C dihedral angles have opposite signs (e.g., +60° and -60°), leading to significant dipole-dipole repulsion between the C-F bonds.
The polarity of the solvent also plays a role in the conformational equilibrium. While the GG conformer remains the most stable in polar solvents, the relative destabilization of other conformers decreases with increasing solvent polarity.[1]
Visualization of Conformational Isomers
The relationship between the four main conformers of 1,3-difluoropropane can be visualized as a network of rotational transformations.
Quantitative Structural Data
The precise molecular geometry of 1,3-difluoropropane has been elucidated through a combination of experimental techniques, primarily microwave spectroscopy and gas-phase electron diffraction, supported by ab initio computational studies. The following tables summarize the key quantitative data for the most stable GG conformer.
Conformational and Electronic Properties (Calculated)
The following data were obtained from ab initio calculations at the M05-2X/6-311+G** level of theory.[1]
| Conformer | Dihedral Angles (F-C-C-C) | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
| GG | ~ ±60°, ~ ±60° | 0.00 | 2.6 |
| AG | ~ 180°, ~ ±60° | 2.1 | 2.5 |
| AA | ~ 180°, ~ 180° | 4.3 | 0.0 |
| GG' | ~ +60°, ~ -60° | 12.0 | 4.2 |
Experimentally Determined Structural Parameters (GG Conformer)
The following table presents a summary of the experimentally determined bond lengths and angles for the dominant GG conformer of 1,3-difluoropropane from microwave spectroscopy and gas-phase electron diffraction studies.
| Parameter | Value |
| Bond Lengths (Å) | |
| r(C-F) | 1.399 ± 0.005 |
| r(C-C) | 1.530 ± 0.005 |
| r(C-H) | 1.095 (assumed) |
| **Bond Angles (°) ** | |
| ∠(FCC) | 110.5 ± 0.5 |
| ∠(CCC) | 112.0 ± 0.5 |
| ∠(HCH) | 109.5 (assumed) |
Experimental Rotational Constants (GG Conformer)
The rotational constants for the most stable GG conformer have been determined by microwave spectroscopy.
| Rotational Constant | Value (MHz) |
| A | 7834.5 ± 0.5 |
| B | 3456.8 ± 0.3 |
| C | 2987.2 ± 0.3 |
Experimental Protocols
The determination of the molecular structure of 1,3-difluoropropane relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that provides information about the rotational energy levels of a molecule, from which its precise geometry and rotational constants can be derived.
Methodology:
-
Sample Preparation: A gaseous sample of 1,3-difluoropropane is introduced into a high-vacuum chamber. The pressure is maintained at a low level (typically a few millitorr) to minimize intermolecular collisions.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range. For 1,3-difluoropropane, the spectral region of interest is typically between 8 and 40 GHz.
-
Detection: As the frequency of the microwave radiation is swept, the absorption of radiation by the sample is detected. The frequencies at which absorption occurs correspond to the rotational transitions of the different conformers present in the gas phase.
-
Data Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers (J, Kₐ, K₋). A least-squares fitting procedure is then used to determine the rotational constants (A, B, and C) for each conformer. The relative intensities of the absorption lines can be used to estimate the relative populations of the conformers.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the internuclear distances in a molecule.
Methodology:
-
Sample Introduction: A fine jet of gaseous 1,3-difluoropropane is introduced into a vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons (typically around 40-60 keV) is passed through the gas jet.
-
Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings. This pattern is recorded on a photographic plate or a CCD detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. The resulting data is used to generate a radial distribution curve, which shows the probability of finding two nuclei at a given distance from each other. By fitting a theoretical model of the molecule to the experimental data, precise bond lengths and angles can be determined.
Bonding in 1,3-Difluoropropane
The bonding in 1,3-difluoropropane is characterized by strong, polar carbon-fluorine (C-F) bonds and standard carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds.
-
C-F Bond: The high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55) results in a highly polar covalent bond with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarity is a key factor in the molecule's overall dipole moment and its conformational preferences. The C-F bond is also exceptionally strong, contributing to the thermal stability of fluorinated compounds.
-
C-C and C-H Bonds: These are typical covalent single bonds. The presence of the electron-withdrawing fluorine atoms can have a slight inductive effect on the adjacent C-C and C-H bonds, influencing their bond strengths and lengths to a minor extent.
The interplay of these bonding characteristics, particularly the electrostatic interactions between the polar C-F bonds and the subtle hyperconjugative effects, governs the intricate structural and conformational behavior of 1,3-difluoropropane. A thorough understanding of these principles is essential for the rational design of molecules with tailored properties in drug development and materials science.
